

Application Note & Protocol: Determination of IC50 for Bcr-Abl Inhibitor II

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Compound of Interest		
Compound Name:	Bcr-abl Inhibitor II	
Cat. No.:	B15130807	Get Quote

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Introduction

Chronic Myeloid Leukemia (CML) is a hematological malignancy characterized by the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22.[1][2] This translocation creates the BCR-ABL fusion gene, which encodes the Bcr-Abl oncoprotein.[1][3] Bcr-Abl is a constitutively active tyrosine kinase that drives aberrant downstream signaling, leading to uncontrolled cell proliferation, reduced apoptosis, and genomic instability.[1][3][4]

Targeting the ATP-binding site of the Bcr-Abl kinase domain with tyrosine kinase inhibitors (TKIs) is a primary therapeutic strategy for CML.[3][5] The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a TKI. It quantifies the concentration of an inhibitor required to reduce the activity of its target by 50%.[6] This document provides a detailed protocol for determining the cellular IC50 of a representative compound, "Bcr-Abl Inhibitor II," using a cell-based proliferation assay.

Bcr-Abl Signaling Pathway

The constitutive kinase activity of Bcr-Abl leads to the phosphorylation of numerous downstream substrates, activating several key signaling pathways crucial for leukemogenesis. These include:



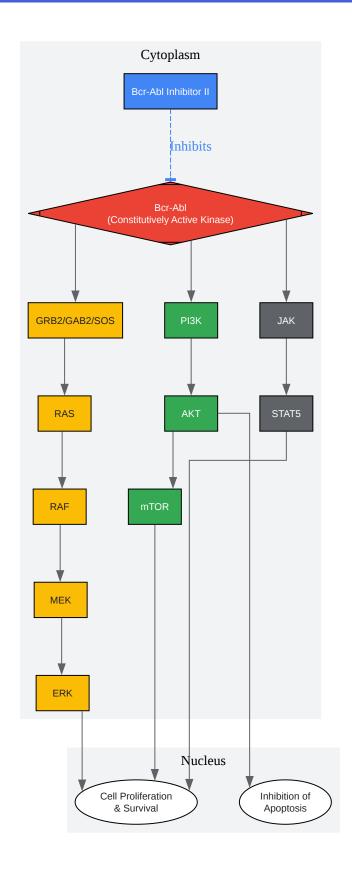




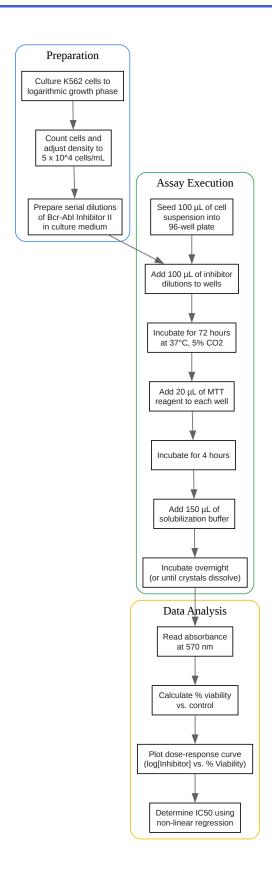
- RAS/RAF/MEK/ERK Pathway: Primarily regulates cell proliferation.[3][7]
- PI3K/AKT/mTOR Pathway: Promotes cell survival and proliferation.[3][7][8]
- JAK/STAT Pathway: Involved in cell survival, proliferation, and differentiation.

Bcr-Abl Inhibitor II, like other TKIs, functions by blocking the kinase activity of Bcr-Abl, thereby preventing the activation of these downstream pathways and inducing apoptosis in cancer cells.









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